molecular formula C10H11N B1295322 2,4,6-Trimethylbenzonitrile CAS No. 2571-52-0

2,4,6-Trimethylbenzonitrile

Cat. No.: B1295322
CAS No.: 2571-52-0
M. Wt: 145.2 g/mol
InChI Key: SNIZBGQMWRHNDY-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzonitrile, also known as mesitonitrile or cyanomesitylene, is an organic compound with the molecular formula C10H11N. It is a derivative of benzonitrile, characterized by the presence of three methyl groups at the 2, 4, and 6 positions on the benzene ring. This compound is known for its use as an intermediate in organic synthesis and various industrial applications .

Biochemical Analysis

Biochemical Properties

2,4,6-Trimethylbenzonitrile plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the hydroxylation of the methyl groups, resulting in the formation of hydroxymethyl derivatives . These interactions are crucial for the compound’s metabolic processing and detoxification.

Cellular Effects

The effects of this compound on cellular processes are significant. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS) as by-products of its metabolism . These ROS can cause oxidative damage to cellular components, triggering signaling pathways that activate antioxidant defenses. Additionally, the compound can inhibit or activate specific enzymes, thereby modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress, resulting in chronic activation of antioxidant pathways and potential cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce significant oxidative stress and toxicity . Studies have shown that high doses of this compound can lead to liver damage, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation to form hydroxymethyl derivatives, which can further undergo conjugation reactions to form glucuronides or sulfates . These metabolites are more water-soluble and can be excreted from the body more easily. The metabolic processing of this compound is essential for its detoxification and elimination.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as cell membranes and adipose tissue.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located . This localization is crucial for its metabolic processing and the generation of ROS. Additionally, the compound can be found in other cellular compartments, such as mitochondria, where it can influence mitochondrial function and contribute to oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbenzonitrile can be synthesized through several methods. One common approach involves the catalytic oxidation of amines. For instance, the oxidation of 2,4,6-trimethylaniline using a suitable oxidizing agent can yield this compound . Another method includes the substitution reaction of benzonitrile with methyl groups under specific conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale catalytic processes. These processes typically involve the use of catalysts such as palladium or platinum to facilitate the reaction and achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Trimethylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-trimethylbenzonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. The pathways involved often include the formation of intermediate complexes that undergo further reactions to yield the desired products .

Comparison with Similar Compounds

  • 2,4,6-Trimethylbenzenecarbonitrile
  • 2,6-Dimethylbenzonitrile
  • 2,4,6-Trimethoxybenzonitrile

Comparison: 2,4,6-Trimethylbenzonitrile is unique due to the presence of three methyl groups, which influence its reactivity and physical properties. Compared to 2,6-dimethylbenzonitrile, the additional methyl group in this compound can lead to different steric and electronic effects, impacting its behavior in chemical reactions. Similarly, the presence of methoxy groups in 2,4,6-trimethoxybenzonitrile can significantly alter its reactivity compared to this compound .

Properties

IUPAC Name

2,4,6-trimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIZBGQMWRHNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180402
Record name Benzonitrile, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2571-52-0
Record name Mesitonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIMETHYLBENZONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESITONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI2I8ZYD7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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